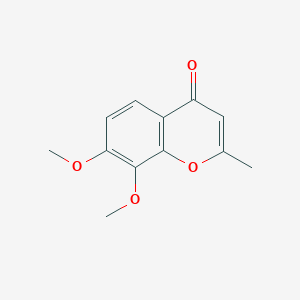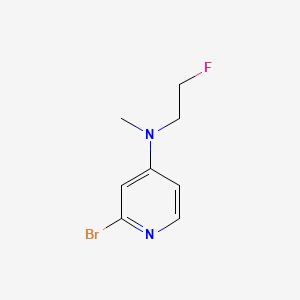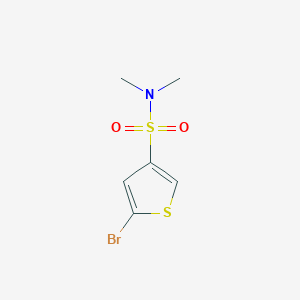
5-Bromo-N,N-dimethylthiophene-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N,N-dimethylthiophene-3-sulfonamide: is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of the bromine atom and the sulfonamide group in this compound makes it a valuable building block in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N,N-dimethylthiophene-3-sulfonamide typically involves the bromination of N,N-dimethylthiophene-3-sulfonamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position on the thiophene ring .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control the reaction parameters. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-N,N-dimethylthiophene-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Coupling Reactions: Palladium-based catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Reactions: Products with different functional groups replacing the bromine atom.
Oxidation Reactions: Oxidized derivatives of the sulfonamide group.
Coupling Reactions: Biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
Chemistry: 5-Bromo-N,N-dimethylthiophene-3-sulfonamide is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new materials and catalysts .
Biology and Medicine: In biological research, this compound is used to study the interactions of thiophene derivatives with biological targets.
Industry: The compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, optoelectronics, and other high-tech industries .
Mechanism of Action
The mechanism of action of 5-Bromo-N,N-dimethylthiophene-3-sulfonamide involves its interaction with specific molecular targets. The bromine atom and sulfonamide group play crucial roles in binding to target proteins or enzymes, modulating their activity. The compound can inhibit or activate specific pathways, leading to desired biological effects .
Comparison with Similar Compounds
- 5-Bromo-N-ethylpyridine-3-sulfonamide
- 5-Bromo-4-methylpyridin-3-amine
- 5-Bromo-4-ethylpyrimidine
Comparison: Compared to these similar compounds, 5-Bromo-N,N-dimethylthiophene-3-sulfonamide has unique structural features that influence its reactivity and applications. The presence of the thiophene ring and the specific positioning of the bromine and sulfonamide groups contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C6H8BrNO2S2 |
|---|---|
Molecular Weight |
270.2 g/mol |
IUPAC Name |
5-bromo-N,N-dimethylthiophene-3-sulfonamide |
InChI |
InChI=1S/C6H8BrNO2S2/c1-8(2)12(9,10)5-3-6(7)11-4-5/h3-4H,1-2H3 |
InChI Key |
WSRXQBASYIHZOZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CSC(=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


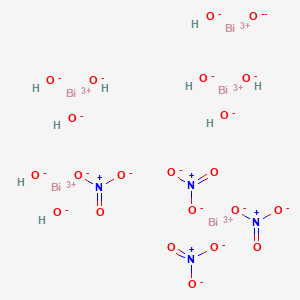
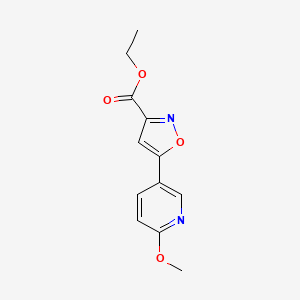
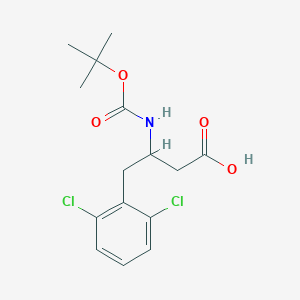
![3-[(2-Methoxybenzyl)oxy]piperidine hydrochloride](/img/structure/B13710685.png)
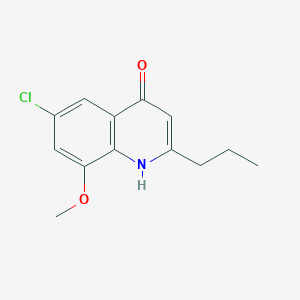
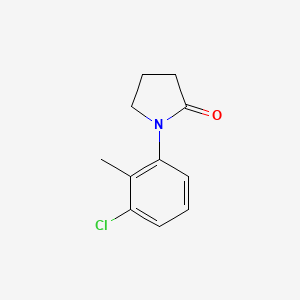
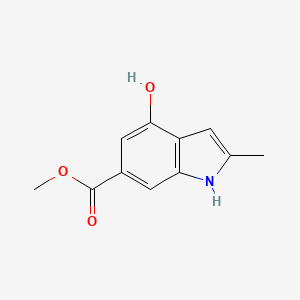
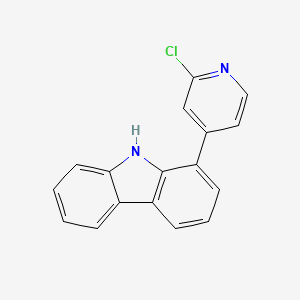
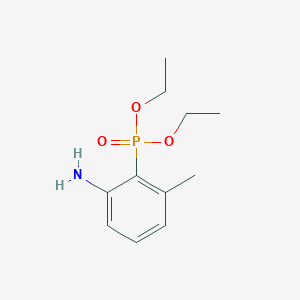
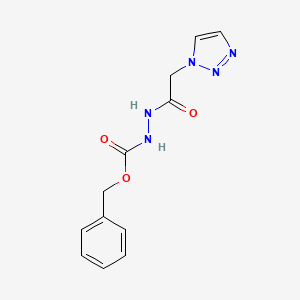
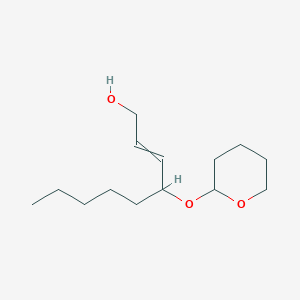
![7-Bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B13710735.png)
